4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the acetic acid moiety. Bromination and esterification steps are then carried out under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidineacetic acid derivatives
- Alpha-bromo acetic acid derivatives
- Methyl esters of pyrimidine compounds
Uniqueness
The uniqueness of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86944-17-4 |
---|---|
Molecular Formula |
C12H16BrN3O4 |
Molecular Weight |
346.18 g/mol |
IUPAC Name |
methyl 2-bromo-2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C12H16BrN3O4/c1-12(2,3)10(19)16-11-14-6(5-7(17)15-11)8(13)9(18)20-4/h5,8H,1-4H3,(H2,14,15,16,17,19) |
InChI Key |
YCUFVHHPLZJPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.